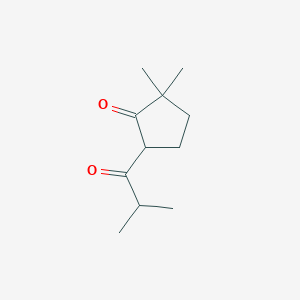
2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with isobutyryl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the isobutyryl group is introduced to the cyclopentanone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
化学反応の分析
Types of Reactions
2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
科学的研究の応用
2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for method development and validation.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a model compound in pharmacokinetic and pharmacodynamic studies.
Industry: In the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can affect cellular processes and metabolic pathways .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one: The parent compound.
2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-ol: A reduced form of the parent compound.
2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-carboxylic acid: An oxidized form of the parent compound.
Uniqueness
This compound is unique due to its specific structural features, including the presence of both a ketone and an isobutyryl group. These functional groups confer distinct chemical reactivity and biological activity, making it valuable for various research applications .
特性
分子式 |
C11H18O2 |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
2,2-dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H18O2/c1-7(2)9(12)8-5-6-11(3,4)10(8)13/h7-8H,5-6H2,1-4H3 |
InChIキー |
VBEUGCKLLKLFRB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1CCC(C1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


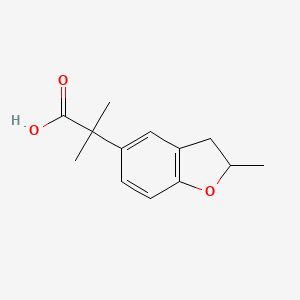
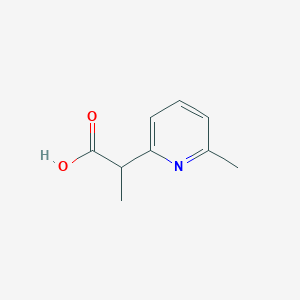

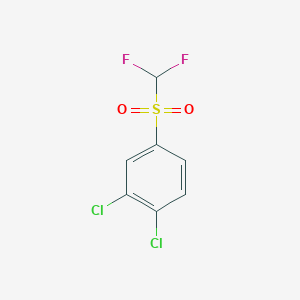

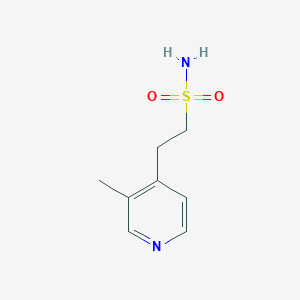


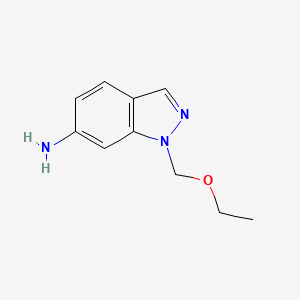

![4-Bromobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13065069.png)



